molecular formula C13H11F2NO3 B2613998 Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 124458-07-7

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B2613998
CAS RN: 124458-07-7
M. Wt: 267.232
InChI Key: GTPFLEGLYUEYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is an ester of a fluorinated [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivative . It has a molecular formula of C14H11F2NO3S .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains functional groups such as an ester and a ketone . The presence of fluorine atoms could potentially enhance its reactivity and biological activity.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.3 . Its melting point is 202°C and its predicted boiling point is 436.8±45.0°C . It has a predicted density of 1.50±0.1 g/cm3 . The compound is solid at room temperature and should be stored in a dry, sealed environment .

Scientific Research Applications

Fluorescence Enhancement-Type Derivatizing Reagent for Amino Compounds

This compound is a novel fluorescence enhancement-type derivatizing reagent for amino compounds . It reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities . This enables the simple and highly sensitive determination of amino compounds without removing any excess unreacted compound .

Useful in Biochemistry

Fluorescent derivatizing reagents like this compound enable the establishment of highly sensitive analytical methods of non-fluorescent compounds . They are widely utilized in various research fields including biochemistry .

Useful in Clinical Chemistry

In the field of clinical chemistry, this compound can be used as a fluorescent derivatizing reagent . It allows for the sensitive determination of various target compounds such as physiologically active substances .

Useful in Environmental Chemistry

This compound can also be used in environmental chemistry for the sensitive determination of pollutants . It reacts with these compounds to create fluorescent derivatives, allowing for their easy detection .

Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV

This compound has been studied extensively for its potential applications in scientific research. It is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, making it a valuable tool for investigating the mechanisms of action of these enzymes.

Bactericidal Activity

An ester of a fluorinated [1,3]thiazeto [3,2-a]quinoline-3-carboxylic acid derivative with bactericidal activity . This suggests that the compound could potentially be used in the development of new antibiotics .

properties

IUPAC Name

ethyl 6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3/c1-3-19-13(18)8-6-16(2)11-5-10(15)9(14)4-7(11)12(8)17/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPFLEGLYUEYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Synthesis routes and methods I

Procedure details

6,7-Difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester (10.0 g, 39.5 mmol), methyl iodide (56 g, 395 mmol) and potassium carbonate (10.9 g, 79 mmol) were combined in dimethylsformamide and heated to 90° for 20 hours. The reaction mixture was cooled and poured into cold water (1.5 l). The precipitate was filtered, washed with cold water and recrystallized from ethyl acetate to yield the title product as white needles, m.p. 210°-212° (6.60 g, 24.7 mmol, 63% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Yield
63%

Synthesis routes and methods II

Procedure details

6,7-Difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester (10.0 g, 39.5 mmol), methyl iodide (56 g, 395 mmol) and potassium carbonate (10.9 g, 79 mmol) were combined in dimethylformamide and heated to 90° for 20 hours. The reaction mixture was cooled and poured into cold water (1.5 l). The precipitate was filtered, washed with cold water and recrystallized from ethyl acetate to yield the title product as white needles, m.p. 210°-212° (6.60 g, 24.7 mmol, 63% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.